molecular formula C5H6FN3O B2962973 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one CAS No. 2225154-25-4

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Cat. No.: B2962973
CAS No.: 2225154-25-4
M. Wt: 143.121
InChI Key: LIEYKGBGNNDSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Methyl Group: The methyl group can be introduced through an alkylation reaction using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-5-yl)ethan-1-one: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    2-Fluoro-1-(1H-1,2,3-triazol-5-yl)ethan-1-one: Similar structure but without the methyl group, affecting its biological activity and chemical properties.

    1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative without the ethanone group, used in various chemical and biological studies.

Uniqueness

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its reactivity, stability, and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

2-fluoro-1-(3-methyltriazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYKGBGNNDSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.